N-[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)phenyl]-N,4-dimethylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[4-(3,5-dimethylpyrazole-1-carbonyl)phenyl]-N,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-14-5-11-19(12-6-14)27(25,26)22(4)18-9-7-17(8-10-18)20(24)23-16(3)13-15(2)21-23/h5-13H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIUPVRHANUILO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)N3C(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)phenyl]-N,4-dimethylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form the pyrazole ring . This is followed by sulfonation reactions to introduce the sulfonamide group . The reaction conditions often require the use of catalysts such as iodine and solvents like methanol .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of eco-friendly catalysts and solvents is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)phenyl]-N,4-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound .
Scientific Research Applications
N-[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)phenyl]-N,4-dimethylbenzene-1-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)phenyl]-N,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved often include the disruption of cellular processes essential for the survival of pathogens or cancer cells .
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The compound is compared to five analogues (Table 1), focusing on key substituents and functional groups:
Physicochemical and Spectroscopic Properties
- Target Compound : The ¹H NMR spectrum (DMSO-d₆) of related pyrazole-carbonyl derivatives shows distinct singlets for methyl groups (δ 2.17–2.55 ppm) and pyrazole CH protons (δ 6.25–6.28 ppm). Carbonyl (C=O) signals appear at ~167–173 ppm in ¹³C NMR .
- Compound 27 : IR spectra reveal strong SO₂ stretching at 1385 cm⁻¹ and 1164 cm⁻¹, consistent with sulfonamide vibrations. The presence of a pyridine ring alters electronic properties compared to benzene-based analogues .
- Difluoromethyl Analogue : Fluorine substitution likely reduces polar surface area, enhancing membrane permeability. The propyl linker introduces conformational flexibility absent in the target compound .
Biological Activity
N-[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)phenyl]-N,4-dimethylbenzene-1-sulfonamide is a compound that belongs to the class of sulfonamides and pyrazoles, which are recognized for their diverse biological activities. This article aims to provide an in-depth exploration of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C17H20N4O2S
- Molecular Weight : 312.373 g/mol
- CAS Number : 139307-57-6
Sulfonamides generally exert their biological effects through the inhibition of specific enzymes involved in metabolic pathways. The primary targets for this class of compounds include:
- Dihydropteroate Synthase (DHPS) : Inhibition leads to the disruption of folate synthesis, which is crucial for DNA replication and cell division.
- Carbonic Anhydrase : Some sulfonamides can inhibit this enzyme, affecting bicarbonate buffering and fluid balance in tissues.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative activity of this compound against various cancer cell lines.
These results indicate that the compound exhibits significant cytotoxicity against these cancer cell lines without causing substantial cytotoxic effects on normal cells.
Antibacterial Activity
Sulfonamides are traditionally known for their antibacterial properties. The compound's structural features suggest potential activity against a range of bacterial strains. In vitro studies have demonstrated effectiveness against:
- Staphylococcus aureus
- Escherichia coli
The mechanism involves competitive inhibition of bacterial folate synthesis pathways .
Study 1: Antitumor Activity
In a study investigating novel pyrazole derivatives, this compound was synthesized and evaluated for its antitumor properties. The results indicated a significant reduction in cell viability in treated groups compared to controls. The study utilized a combination of cell viability assays and flow cytometry to assess apoptosis induction in cancer cells .
Study 2: Antifungal Properties
Another research effort focused on the antifungal activity of pyrazole derivatives, including our compound of interest. The results showed moderate antifungal activity against several phytopathogenic fungi, suggesting that modifications in the pyrazole structure can enhance efficacy .
Q & A
Q. Table 1: Reaction Optimization Parameters
| Parameter | Optimal Condition |
|---|---|
| Solvent | Anhydrous THF |
| Base | Triethylamine (TEA) |
| Reaction Time | Until TLC confirms completion |
| Workup | DCM extraction, Na₂SO₄ drying |
Basic: How is this compound characterized for structural confirmation?
Methodological Answer:
Characterization involves:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., pyrazole methyl groups, sulfonamide linkage).
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ peak).
- Infrared (IR) Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350 cm⁻¹) functional groups .
Advanced: How does the pyrazole-sulfonamide scaffold influence biological target binding?
Methodological Answer:
The pyrazole moiety enhances π-π stacking with aromatic residues in enzyme active sites (e.g., kinases), while the sulfonamide group participates in hydrogen bonding with catalytic residues.
- Structure-Activity Relationship (SAR) :
- Methyl groups on pyrazole improve metabolic stability.
- Sulfonamide orientation affects selectivity (e.g., COX-2 vs. COX-1 inhibition).
- In Silico Validation : Molecular docking (AutoDock Vina) and MD simulations quantify binding affinities .
Q. Table 2: Key Interactions in Docking Studies
| Target Protein | Binding Energy (kcal/mol) | Key Residues |
|---|---|---|
| COX-2 | -9.2 | Tyr385, Arg513 |
| Carbonic Anhydrase IX | -8.7 | Zn²⁺ center, Thr199 |
Advanced: How to resolve contradictions in reported bioactivity data?
Methodological Answer:
Contradictions may arise from assay conditions or impurity profiles. Mitigation strategies include:
Standardized Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls.
Purity Validation : HPLC (>95% purity) to rule out byproduct interference.
Mechanistic Studies :
- siRNA knockdown to confirm target specificity.
- Metabolite profiling (LC-MS) to assess stability .
Advanced: What computational methods predict metabolic pathways for this compound?
Methodological Answer:
- Software Tools : SwissADME or ADMET Predictor to identify cytochrome P450 (CYP) oxidation sites.
- Metabolite Prediction :
- Phase I: Hydroxylation at pyrazole methyl groups (CYP3A4-mediated).
- Phase II: Glucuronidation of sulfonamide group.
- Validation : Incubate with liver microsomes and analyze via UPLC-QTOF-MS .
Basic: What purification techniques maximize yield and purity?
Methodological Answer:
- Column Chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) as eluent.
- Recrystallization : Dissolve crude product in hot ethanol, cool to 4°C for crystal formation.
- Yield Optimization : Adjust gradient polarity based on TLC Rf values .
Advanced: How to design analogs to improve solubility without compromising activity?
Methodological Answer:
- Strategies :
- Introduce polar groups (e.g., -OH, -NH₂) on the benzene ring.
- Replace methyl with trifluoromethyl for enhanced lipophilicity.
- Evaluation :
- LogP measurement (shake-flask method).
- Parallel synthesis with a 96-well plate format for rapid screening .
Advanced: What analytical methods quantify degradation under physiological conditions?
Methodological Answer:
- Forced Degradation Studies :
- Acid/Base Hydrolysis: 0.1M HCl/NaOH at 37°C for 24h.
- Oxidative Stress: 3% H₂O₂, UV light exposure.
- Analysis :
- HPLC-PDA to track degradation products.
- LC-MS/MS to identify breakdown pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
